molecular formula C16H12N4S B2953029 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline CAS No. 585563-05-9

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline

Cat. No. B2953029
CAS RN: 585563-05-9
M. Wt: 292.36
InChI Key: LVFSSBPQBDSTDJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline have been a subject of study due to their potential applications in various fields. For instance, the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through iridium-catalyzed acceptorless dehydrogenative alkylation has been reported. This method involves the liberation of water and hydrogen, indicating a green chemistry approach. The use of an Ir complex stabilized by a tridentate P^N^P ligand showed high catalytic activity for the synthesis of these compounds, highlighting the importance of catalyst selection in synthetic chemistry (Hille, Irrgang, & Kempe, 2014).

Antitumor Activity

A novel series of 2-(benzimidazol-2-yl)quinoxalines with pharmacophore groups such as piperazine, piperidine, and morpholine moieties, which are part of known antitumor drugs, was designed and synthesized. These compounds showed promising activity against a wide range of cancer lines, suggesting their potential as anticancer agents. The mechanism of their cytotoxic effect on certain cancer cells was associated with the induction of mitochondrial apoptosis, making them leading compounds for further study and development as new anticancer agents (Mamedov et al., 2022).

DNA Detection and Interaction

Benzimidazoquinolines substituted with various nuclei such as piperidine, pyrrolidine, and piperazine have been synthesized and characterized. These compounds, with their planar molecular structures, have shown potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity upon binding to ct-DNA. This property offers applications in bioanalytical chemistry for the detection and study of DNA (Perin et al., 2011).

Catalytic Applications

The use of magnetically separable manganese ferrite (MnFe2O4) nanopowder as a reusable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles and quinoxalines at room temperature under aerobic conditions has been developed. This method highlights the role of nanomaterials as efficient catalysts in organic synthesis, providing a simple and environmentally friendly approach (Brahmachari, Laskar, & Barik, 2013).

Antimicrobial Activity

The synthesis of benzimidazoles incorporating biologically active heterocycles such as quinoline has been explored for their antimicrobial properties. These compounds have shown potent inhibitory activity against various bacteria, offering insights into the design of new antimicrobial agents. Docking studies have been performed to understand the mode of action of these compounds, highlighting their potential as antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)17-9-16(20-12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFSSBPQBDSTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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